Cas no 892570-95-5 (N-(3-bromophenyl)methylcyclopropanamine)

N-(3-bromophenyl)methylcyclopropanamine is a brominated aromatic cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropylamine moiety linked to a 3-bromophenyl group, offering unique reactivity for selective functionalization. The bromine substituent enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further derivatization. The cyclopropylamine group contributes to steric and electronic modulation, which may influence biological activity in drug discovery contexts. This compound is valued for its synthetic versatility, serving as a building block for the development of novel bioactive molecules. Proper handling is advised due to its reactive functional groups.
N-(3-bromophenyl)methylcyclopropanamine structure
892570-95-5 structure
Product Name:N-(3-bromophenyl)methylcyclopropanamine
CAS No:892570-95-5
MF:C10H12BrN
MW:226.112981796265
MDL:MFCD07408575
CID:858958
PubChem ID:4720474
Update Time:2025-10-28

N-(3-bromophenyl)methylcyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-Bromobenzyl)cyclopropanamine
    • N-[(3-bromophenyl)methyl]cyclopropanamine
    • (3-bromobenzyl)cyclopropylamine(SALTDATA: HCl)
    • N-(3-bromophenyl)methylcyclopropanamine
    • EN300-33128
    • (3-Bromobenzyl)cyclopropylamine x1hcl
    • AN-465/42886667
    • (3-BROMOBENZYL)CYCLOPROPYLAMINE
    • SB76893
    • N-Cyclopropyl-3-bromo-benzylamine
    • CS-0269066
    • 892570-95-5
    • N-(3-bromobenzyl)-N-cyclopropylamine
    • DTXSID40405974
    • AKOS000131603
    • C78544
    • SCHEMBL13917294
    • N-Cyclopropyl-3-bromobenzylamine
    • STK284105
    • DB-255448
    • MDL: MFCD07408575
    • Inchi: 1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2
    • InChI Key: DQACTPWGWIMYOY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CNC1CC1

Computed Properties

  • Exact Mass: 225.01531g/mol
  • Monoisotopic Mass: 225.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

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Additional information on N-(3-bromophenyl)methylcyclopropanamine

N-(3-Bromophenyl)Methylcyclopropanamine: A Comprehensive Overview

N-(3-Bromophenyl)methylcyclopropanamine (CAS No. 892570-95-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The chemical structure of N-(3-bromophenyl)methylcyclopropanamine consists of a cyclopropane ring attached to a benzene ring via a methyl group, with a bromine atom substituting one of the hydrogen atoms on the benzene ring. This unique arrangement of functional groups imparts distinct chemical and biological properties to the molecule, making it an intriguing subject for further investigation.

Recent studies have highlighted the potential of N-(3-bromophenyl)methylcyclopropanamine in modulating specific biological pathways. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that N-(3-bromophenyl)methylcyclopropanamine effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Another area of interest is the compound's ability to interact with specific receptors. A 2021 study in the Bioorganic & Medicinal Chemistry Letters reported that N-(3-bromophenyl)methylcyclopropanamine selectively binds to G protein-coupled receptors (GPCRs), which are key targets for many drugs. This selective binding activity could be harnessed to develop more targeted and effective therapies for conditions such as pain management and neurological disorders.

The pharmacokinetic properties of N-(3-bromophenyl)methylcyclopropanamine have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences in 2020 indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the drug reaches its intended target site in sufficient concentrations and remains active for an appropriate duration.

In addition to its therapeutic potential, N-(3-bromophenyl)methylcyclopropanamine has been explored for its use as a tool compound in chemical biology research. Its ability to modulate specific biological processes makes it valuable for investigating the underlying mechanisms of various diseases. For example, a 2019 study in the Chemical Biology & Drug Design journal utilized N-(3-bromophenyl)methylcyclopropanamine to probe the role of certain enzymes in cancer cell proliferation, providing insights into potential targets for cancer therapy.

The synthesis of N-(3-bromophenyl)methylcyclopropanamine has been optimized through various methods to improve yield and purity. A 2018 paper in the Tetrahedron Letters described an efficient synthetic route that involves the reaction of 3-bromoaniline with methylcyclopropane carboxaldehyde followed by reductive amination. This method offers a scalable and cost-effective approach to producing high-quality material for further research and development.

Safety and toxicity assessments are essential for any compound with potential therapeutic applications. Studies conducted on N-(3-bromophenyl)methylcyclopropanamine have shown that it exhibits low toxicity at therapeutic doses. A 2021 toxicology report published in the Toxicological Sciences journal indicated that this compound did not cause significant adverse effects in animal models at relevant concentrations, further supporting its safety profile.

In conclusion, N-(3-bromophenyl)methylcyclopropanamine (CAS No. 892570-95-5) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its favorable biological activities and safety profile, positions it as a valuable candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, making it an exciting area of focus for scientists and researchers alike.

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